7-Iodo-2-oxo-2H-chromene-3-carboxylicacid
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Overview
Description
7-Iodo-2-oxo-2H-chromene-3-carboxylicacid is a derivative of the chromene family, characterized by the presence of an iodine atom at the 7th position, a keto group at the 2nd position, and a carboxylic acid group at the 3rd position. Chromenes, also known as coumarins, are a class of organic compounds with significant biological and pharmacological activities. The unique structure of this compound makes it a valuable compound for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-2-oxo-2H-chromene-3-carboxylicacid typically involves the iodination of 2-oxo-2H-chromene-3-carboxylic acid. One common method is the electrophilic substitution reaction where iodine is introduced into the chromene ring. This can be achieved by reacting 2-oxo-2H-chromene-3-carboxylic acid with iodine and a suitable oxidizing agent, such as potassium iodate, in an acidic medium .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar iodination techniques. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 7-Iodo-2-oxo-2H-chromene-3-carboxylicacid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The keto group at the 2nd position can participate in redox reactions, potentially forming alcohols or other derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products:
Substitution Products: Various substituted chromenes depending on the nucleophile used.
Oxidation Products: Hydroxy derivatives or further oxidized products.
Reduction Products: Alcohol derivatives.
Esterification Products: Esters of this compound.
Scientific Research Applications
7-Iodo-2-oxo-2H-chromene-3-carboxylicacid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Iodo-2-oxo-2H-chromene-3-carboxylicacid is largely dependent on its interaction with biological targets. The compound can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The iodine atom and the keto group play crucial roles in its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
2-Oxo-2H-chromene-3-carboxylic acid: Lacks the iodine atom, making it less reactive in certain substitution reactions.
7-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid: Contains a hydroxyl group instead of an iodine atom, altering its chemical reactivity and biological activity.
4-Morpholino-2-oxo-2H-chromene-3-carbaldehyde: A derivative with different substituents, leading to distinct chemical and biological properties.
Uniqueness: The presence of the iodine atom at the 7th position in 7-Iodo-2-oxo-2H-chromene-3-carboxylicacid imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications where iodine’s properties are advantageous .
Properties
Molecular Formula |
C10H5IO4 |
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Molecular Weight |
316.05 g/mol |
IUPAC Name |
7-iodo-2-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C10H5IO4/c11-6-2-1-5-3-7(9(12)13)10(14)15-8(5)4-6/h1-4H,(H,12,13) |
InChI Key |
LOUYQOFCBWIBKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)OC(=O)C(=C2)C(=O)O |
Origin of Product |
United States |
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